6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole
CAS No.:
Cat. No.: VC16724993
Molecular Formula: C28H24N4O2
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24N4O2 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 6-[2-[5-[2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole |
| Standard InChI | InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32) |
| Standard InChI Key | AMBZHNVCLPHAKA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 |
Introduction
The compound 6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole, also known as PE859, is a complex organic molecule with a molecular formula of C28H24N4O2 and a molecular weight of 448.5 g/mol . This compound is of interest due to its unique structural features, which include a combination of indole, pyrazole, and styrene moieties linked by vinyl groups.
Research Findings and Future Directions
Given the complexity and uniqueness of this compound, further research is needed to fully explore its properties and potential applications. Studies focusing on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis would be valuable for understanding its potential uses in medicine or materials science.
Data Table: Compound Details
| Property | Value |
|---|---|
| Molecular Formula | C28H24N4O2 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole |
| InChI | InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ |
| InChIKey | AMBZHNVCLPHAKA-NSJFVGFPSA-N |
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